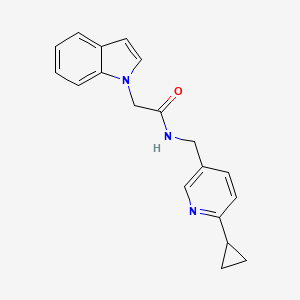

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide, also known as CYM5442, is a small molecule that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of indole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antiallergic Agents

A series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized, showing promise as novel antiallergic compounds. One such compound demonstrated significant potency in antiallergic assays, surpassing established drugs like astemizole. This research indicates the potential of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide derivatives in treating allergies through inhibition of histamine release and cytokine production (Menciu et al., 1999).

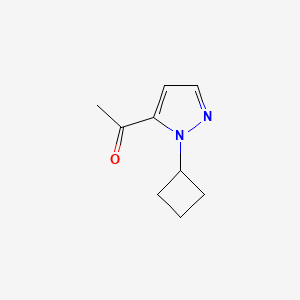

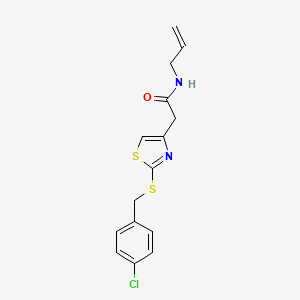

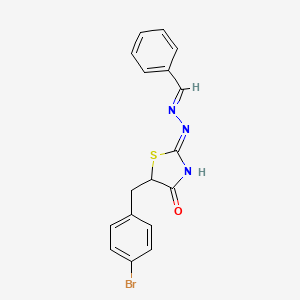

Chemical Synthesis and Modification

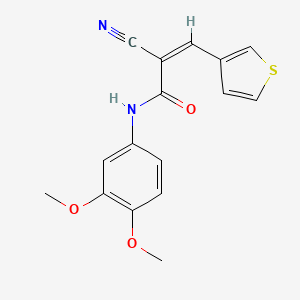

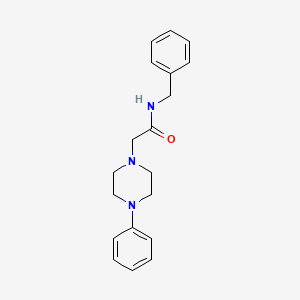

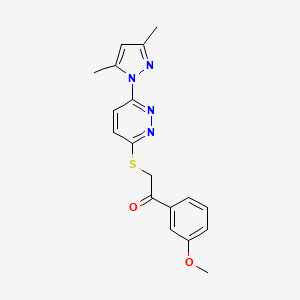

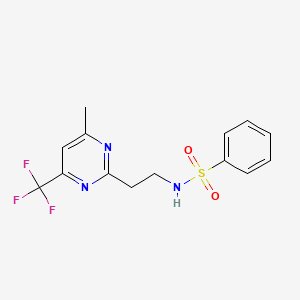

Research shows advancements in chemical synthesis techniques involving compounds related to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide. For instance, the selective γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl-protected amines using palladium catalysis highlights a method for derivatizing amino acids into functionalized γ-lactams (Hernando et al., 2016). Additionally, research on 2-arylhydrazononitriles indicates the synthesis of new heterocyclic substances, some showing promising antimicrobial activities (Behbehani et al., 2011).

Pharmaceutical Applications

Studies have explored the pharmaceutical potential of compounds structurally similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide. For instance, (Mercaptopropanoyl)indoline-2-carboxylic acids have been investigated as potent angiotensin converting enzyme inhibitors and antihypertensive agents, suggesting a role in cardiovascular therapies (Kim et al., 1983).

Environmental and Industrial Applications

In the environmental sector, a strain of Stenotrophomonas sp. was identified to hydrolyze acetamiprid, a synthetic insecticide, indicating a potential role in bioremediation (Tang et al., 2012). Additionally, compounds like 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have been synthesized and tested as corrosion inhibitors, demonstrating applications in materials science (Yıldırım & Cetin, 2008).

properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-indol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(13-22-10-9-16-3-1-2-4-18(16)22)21-12-14-5-8-17(20-11-14)15-6-7-15/h1-5,8-11,15H,6-7,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHUSNWTXWDKAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2846060.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2846063.png)

![Methyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846066.png)

![3-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B2846074.png)

![1-[2-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]piperidine](/img/structure/B2846075.png)

![(E)-N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2846076.png)